8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a methoxy group. It is primarily used in research and development within the chemical and pharmaceutical industries .
Vorbereitungsmethoden
The synthesis of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride typically involves several steps, including the formation of the spirocyclic core and the introduction of the methoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor molecule under acidic or basic conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Analyse Chemischer Reaktionen
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrogen atom in the spirocyclic core can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, although it is not currently approved for clinical use.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure and the presence of the methoxy group may allow it to interact with enzymes, receptors, or other proteins in a unique manner, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can be compared with other spirocyclic compounds, such as:
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes an oxygen atom in place of the methoxy group.
2-Azaspiro[4.4]nonane: This compound lacks the methoxy group, making it less complex and potentially less biologically active.
8-Methoxy-2-azaspiro[4.5]decane: This compound has a similar structure but includes an additional carbon atom in the spirocyclic core.
The uniqueness of this compound lies in its specific combination of the spirocyclic core and the methoxy group, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18ClNO |
---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
8-methoxy-2-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H |
InChI-Schlüssel |
ZLTZQXLRNMPMII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC2(C1)CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.